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# Application Notes: Production of Boric Acid from Ulexite Ore

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Compound of Interest		
Compound Name:	Ulexite	
Cat. No.:	B576465	Get Quote

These application notes provide detailed protocols for the extraction of boric acid from **ulexite** ore (Na<sub>2</sub>O·2CaO·5B<sub>2</sub>O<sub>3</sub>·16H<sub>2</sub>O), a significant commercial source of boron. The methods detailed below are intended for researchers, scientists, and professionals in chemical and drug development fields. The primary methods covered are the conventional sulfuric acid leaching process and the more recent supercritical carbon dioxide extraction technique.

## **Method 1: Sulfuric Acid Leaching**

This is the most established industrial method for producing boric acid from boron-containing minerals like **ulexite**. The process involves the acidulation of the ore with sulfuric acid, leading to the formation of boric acid and insoluble calcium sulfate (gypsum).

Core Reaction: Na<sub>2</sub>O·2CaO·5B<sub>2</sub>O<sub>3</sub>·16H<sub>2</sub>O(s) + 3H<sub>2</sub>SO<sub>4</sub>(aq)  $\rightarrow$  2Na<sup>+</sup>(aq) + 2CaSO<sub>4</sub>·2H<sub>2</sub>O(s) + 10H<sub>3</sub>BO<sub>3</sub>(aq) + SO<sub>4</sub><sup>2-</sup>(aq) + 4H<sub>2</sub>O(l)[1]

## **Experimental Protocol: Sulfuric Acid Leaching**

- Ore Preparation:
  - Begin with raw ulexite ore.
  - Crush the ore using a jaw crusher and then grind it into a fine powder using a ball mill.
  - Sieve the ground ore to obtain a consistent particle size. Smaller particle sizes generally increase the reaction rate.[3]



### · Acid Leaching:

- Prepare a batch reactor by adding a calculated volume of deionized water and concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) to achieve the desired concentration.
- Heat the acid solution to the target reaction temperature, typically between 90°C and 105°C.[4][5]
- Add the prepared ulexite powder to the heated acid solution under constant agitation
  (e.g., 700 rpm) to form a slurry.[5] The solid-to-liquid ratio is a critical parameter to control.
- Maintain the reaction for a specified duration, generally around 2 hours, at a controlled pH of approximately 1.0.[5]

### Solid-Liquid Separation:

- After the reaction is complete, filter the hot slurry using a vacuum filtration system to separate the solid byproducts (primarily gypsum and unreacted gangue) from the hot, boric acid-rich liquor.[4][6]
- Wash the filter cake with hot water to recover any remaining dissolved boric acid. Combine the wash water with the primary filtrate.[4]

### Crystallization:

- Transfer the clear filtrate to a crystallizer vessel.
- Cool the solution gradually to induce the crystallization of boric acid, whose solubility significantly decreases at lower temperatures. A cooling temperature of around 40°C is often used.[6]
- The cooling rate can be controlled to influence crystal size and purity.

### Product Recovery and Purification:

Separate the boric acid crystals from the mother liquor via centrifugation or filtration.



- Wash the collected crystals with a small amount of cold deionized water to remove residual impurities.
- Dry the purified crystals in an oven at a controlled temperature to remove any remaining moisture.[2] The final product is crystalline boric acid.

## **Data Presentation: Sulfuric Acid Leaching Parameters**

Parameter	Range / Value	Outcome / Remarks	Reference
Reaction Temperature	90°C - 105°C	Higher temperatures increase the dissolution rate.	[4][5]
Reaction Time	2 hours	Optimal time for achieving high recovery.	[5]
рН	~1.0	Maintained by adding concentrated sulfuric acid.	[5]
Liquid-to-Solid Ratio	3:1	A common ratio for efficient leaching.	[5]
Stirring Speed	~700 rpm	Ensures a homogeneous reaction mixture.	[5]
B₂O₃ Recovery	92.21%	Achieved under optimal conditions.	[5]
Final Product Purity	99.56%	Purity obtained after crystallization and purification.	[5]

# Method 2: Supercritical Carbon Dioxide (scCO<sub>2</sub>) Extraction



This method presents an environmentally friendlier alternative to strong acid leaching. It utilizes CO<sub>2</sub> under supercritical conditions as a reactive agent in the presence of water. This process sequesters CO<sub>2</sub> in the form of stable calcium carbonate.

Core Reaction: Na<sub>2</sub>O·2CaO·5B<sub>2</sub>O<sub>3</sub>·16H<sub>2</sub>O(s) + 2CO<sub>2</sub>(g) + H<sub>2</sub>O(l)  $\rightarrow$  2CaCO<sub>3</sub>(s) + 2Na<sup>+</sup>(aq) + 10H<sub>3</sub>BO<sub>3</sub>(aq)

## Experimental Protocol: Supercritical CO2 Extraction

- Ore Preparation:
  - Prepare finely ground ulexite ore as described in the sulfuric acid method.
- Supercritical Reaction:
  - Place a known quantity of **ulexite** powder and deionized water into a high-pressure stainless steel reactor equipped with stirring capabilities.
  - Seal the reactor and heat it to the desired temperature (e.g., 70°C).
  - Pressurize the reactor with CO<sub>2</sub> to the target pressure (e.g., 90 bar / 9 MPa) to bring the
    CO<sub>2</sub> into a supercritical state.[6][7]
  - Maintain the reaction under constant stirring for the specified duration (e.g., 120-170 minutes).
- Depressurization and Separation:
  - After the reaction period, cool the reactor and carefully vent the CO2.
  - Discharge the resulting heterogeneous mixture from the reactor.
  - Separate the solid phase (calcium carbonate and gangue) from the aqueous boric acid solution by vacuum filtration.[6][7]
- Product Recovery:
  - The filtrate contains dissolved boric acid (or sodium borate).



 Recover the boric acid from the solution by evaporating the water, followed by crystallization.[6]

# **Data Presentation: Supercritical CO2 Extraction**

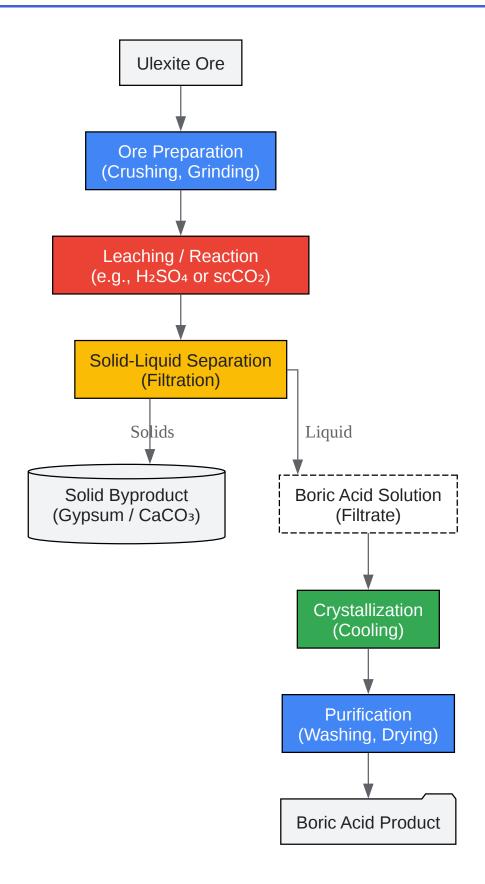
**Parameters** 

Parameter	Optimal Value	Outcome / Remarks	Reference
Reaction Temperature	70°C	Optimal temperature for extraction efficiency.	[6][7]
CO <sub>2</sub> Pressure	90 bar (9 MPa)	Supercritical conditions enhance the reaction.	[6][7]
Reaction Time	120 - 170 minutes	Sufficient time for high extraction yield.	[6][7]
Extraction Efficiency	88.7% - 91.8%	High yield of boric acid is achievable.	[6][7]
Solid Byproduct	Calcium Carbonate (CaCO₃)	A stable, easily separable solid.	[6][7]

## **Process Workflow Visualization**

The following diagram illustrates the general workflow for producing boric acid from **ulexite** ore, applicable to various leaching methods.





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Caption: General workflow for boric acid production from **ulexite** ore.



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## References

- 1. researchgate.net [researchgate.net]
- 2. boricacid.net [boricacid.net]
- 3. The Extraction of Boric Acid from Ulexite Oriental Journal of Chemistry [orientjchem.org]
- 4. Method for preparing boric acid from ulexite Eureka | Patsnap [eureka.patsnap.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. supflu2018.fr [supflu2018.fr]
- 7. researchgate.net [researchgate.net]
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